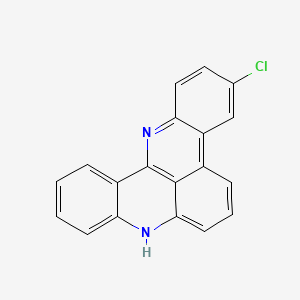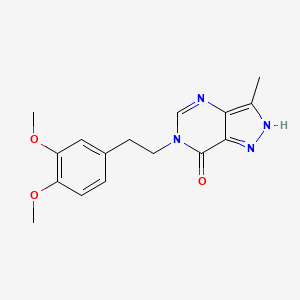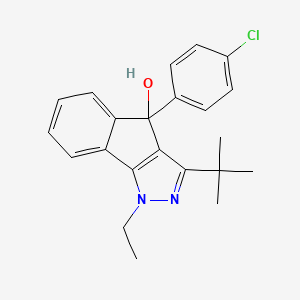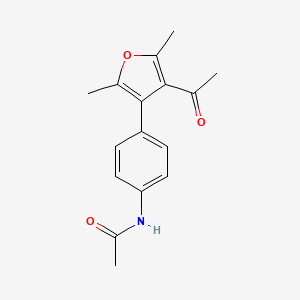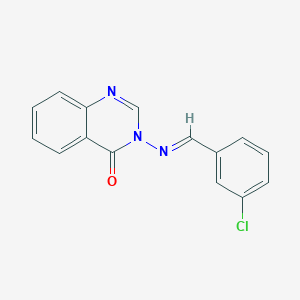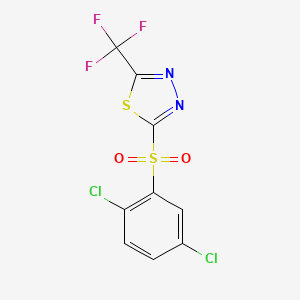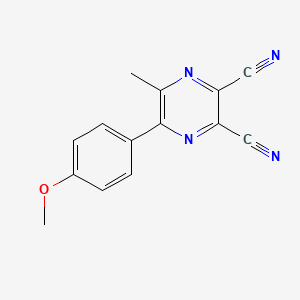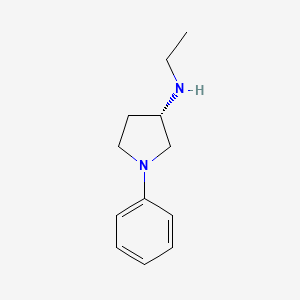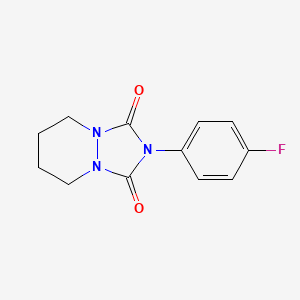
((4-(2-(5-Methylisoxazole-3-carboxamido)ethyl)phenyl)sulfonyl)carbamic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-(2-(5-Methylisoxazole-3-carboxamido)ethyl)phenyl)sulfonyl)carbamic chloride: is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonyl group, a carbamic chloride group, and a 5-methylisoxazole moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((4-(2-(5-Methylisoxazole-3-carboxamido)ethyl)phenyl)sulfonyl)carbamic chloride typically involves multiple steps. One common route includes the reaction of 5-methylisoxazole-3-carboxylic acid with ethylenediamine to form the corresponding amide. This intermediate is then reacted with 4-sulfamoylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: ((4-(2-(5-Methylisoxazole-3-carboxamido)ethyl)phenyl)sulfonyl)carbamic chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical entities.
Biology: In biological research, ((4-(2-(5-Methylisoxazole-3-carboxamido)ethyl)phenyl)sulfonyl)carbamic chloride is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a valuable tool in biochemical assays.
Medicine: The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and antimicrobial agents. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ((4-(2-(5-Methylisoxazole-3-carboxamido)ethyl)phenyl)sulfonyl)carbamic chloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through covalent or non-covalent interactions, depending on the nature of the enzyme and the compound. The pathways involved often include the disruption of enzyme-substrate interactions, leading to the inhibition of biochemical processes.
Comparison with Similar Compounds
- ((4-(2-(5-Methylisoxazole-3-carboxamido)ethyl)phenyl)sulfonyl)carbamic acid
- ((4-(2-(5-Methylisoxazole-3-carboxamido)ethyl)phenyl)sulfonyl)carbamate
- ((4-(2-(5-Methylisoxazole-3-carboxamido)ethyl)phenyl)sulfonyl)carbamic ester
Uniqueness: ((4-(2-(5-Methylisoxazole-3-carboxamido)ethyl)phenyl)sulfonyl)carbamic chloride is unique due to its combination of functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a broader range of chemical reactions and applications, making it a versatile and valuable compound in scientific research and industrial applications.
Properties
CAS No. |
80228-91-7 |
|---|---|
Molecular Formula |
C14H14ClN3O5S |
Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-[4-[2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]ethyl]phenyl]sulfonylcarbamoyl chloride |
InChI |
InChI=1S/C14H14ClN3O5S/c1-9-8-12(17-23-9)13(19)16-7-6-10-2-4-11(5-3-10)24(21,22)18-14(15)20/h2-5,8H,6-7H2,1H3,(H,16,19)(H,18,20) |
InChI Key |
HCLVJIFRGRMWJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


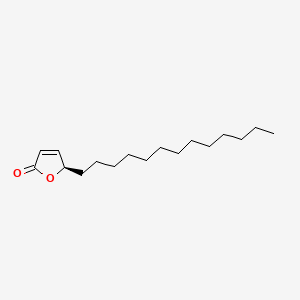
![2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B12909269.png)
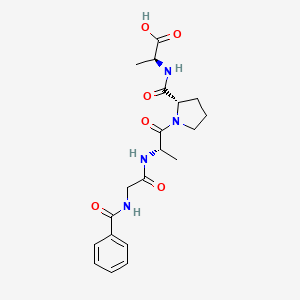
![1-[1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B12909280.png)
